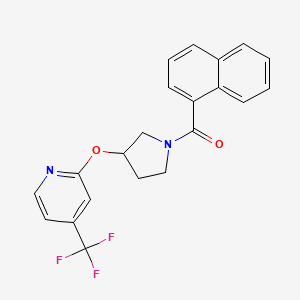

Naphthalen-1-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthalen-1-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H17F3N2O2 and its molecular weight is 386.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemosensor Development

Naphthalene derivatives have been synthesized and characterized for their potential as chemosensors for transition metal ions. Specifically, ligands related to the naphthalene moiety exhibit remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This indicates the utility of such compounds in developing sensitive and selective sensors for metal ions in various environmental and biological contexts (Gosavi-Mirkute et al., 2017).

Anticancer Agent Synthesis

Compounds structurally related to Naphthalen-1-yl derivatives have been synthesized for evaluation as anticancer agents. The synthesis involves reactions with various nucleophiles, leading to compounds that were tested for their anticancer properties. This underscores the potential of naphthalene-based compounds in medicinal chemistry, specifically in designing new therapeutic agents (Gouhar & Raafat, 2015).

Material Science and Polymer Synthesis

Naphthalene-containing diamines have been synthesized and used to prepare novel polyamides, demonstrating good solubility in amide type solvents and exhibiting high thermal stability. These materials are of interest for their potential applications in the production of high-performance polymers with advanced mechanical and thermal properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2005).

Conducting Polymers and Catalysis

Naphthalene derivatives have been used in the synthesis of conducting polymers, such as poly[bis(pyrrol-2-yl)arylenes], via electropolymerization. These materials are of interest for their low oxidation potentials and stability in conducting form, suggesting applications in electronic and optoelectronic devices (Sotzing et al., 1996).

Environmental Applications

Naphthalene and its derivatives have been investigated for their roles in the biomimetic oxidation of organic compounds, demonstrating the potential for environmental remediation applications. For example, the oxidation of naphthalene to naphthoquinone has been studied, revealing insights into the mechanisms and efficiencies of such processes (Kawasaki et al., 2003).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various targets .

Mode of Action

It is known that the pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways .

Result of Action

Compounds with similar structures have been found to have various biological effects .

Action Environment

It is known that environmental factors can significantly influence the action of many compounds .

Analyse Biochimique

Biochemical Properties

The pyrrolidine ring in its structure is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the spatial orientation of substituents on the pyrrolidine ring .

Cellular Effects

Related compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

naphthalen-1-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c22-21(23,24)15-8-10-25-19(12-15)28-16-9-11-26(13-16)20(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-8,10,12,16H,9,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDMGSLTJZQKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687467.png)

![[4-Chloro-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B2687475.png)

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687479.png)

![[6-[[2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methyl cyclohexanecarboxylate](/img/structure/B2687480.png)

![(Z)-ethyl 4-(((5-chloropyridin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2687484.png)

![(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2687486.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2687489.png)

![N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)